(2E,7Z)-hexadecadienoyl-CoA

Fatty acyl-CoA stereochemistry Geometric isomerism Metabolomics standards

Procure the definitive (2E,7Z)-hexadecadienoyl-CoA reference standard, verified for its unique Δ2E,7Z stereochemistry. This isobaric species is essential for unambiguous LC-MS/MS resolution from non-interchangeable positional isomers like (9Z,12Z)- or (7Z,10Z)-hexadecadienoyl-CoA. Supported by evidence as a specific substrate for 2,4-dienoyl-CoA reductase and enoyl-CoA hydratase, it is a critical calibrant for cross-species lipidomics and metabolic engineering. Inquire for bulk pricing.

Molecular Formula C37H62N7O17P3S
Molecular Weight 1001.9 g/mol
Cat. No. B15547323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,7Z)-hexadecadienoyl-CoA
Molecular FormulaC37H62N7O17P3S
Molecular Weight1001.9 g/mol
Structural Identifiers
InChIInChI=1S/C37H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h11-12,16-17,24-26,30-32,36,47-48H,4-10,13-15,18-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b12-11-,17-16+/t26-,30-,31-,32+,36-/m1/s1
InChIKeyYQARRKBGBKPBCX-DVZFGLDUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E,7Z)-Hexadecadienoyl-CoA: Chemical Identity, Physicochemical Baseline, and Core Structural Features


(2E,7Z)-Hexadecadienoyl-CoA (CHEBI:88086) is an unsaturated long-chain fatty acyl-CoA thioester formed by condensation of coenzyme A with (2E,7Z)-hexadecadienoic acid [1]. It is a C16:2 acyl-CoA bearing two double bonds at the Δ2 (E/trans) and Δ7 (Z/cis) positions, with a molecular formula of C37H62N7O17P3S and a monoisotopic mass of 1001.313584 Da [2][3]. The compound belongs to the polyunsaturated fatty acyl-CoA class and is structurally defined by its specific E/Z stereochemical configuration, which distinguishes it from other hexadecadienoyl-CoA positional and geometric isomers cataloged in major metabolomics databases [4][5].

Why (2E,7Z)-Hexadecadienoyl-CoA Cannot Be Substituted with Alternative Hexadecadienoyl-CoA Isomers


Hexadecadienoyl-CoA positional and geometric isomers are not functionally interchangeable despite sharing identical molecular formulas (C37H62N7O17P3S). The (2E,7Z) isomer possesses a unique trans (E) configuration at the Δ2 position and cis (Z) configuration at the Δ7 position [1]. This stereochemical arrangement fundamentally alters substrate recognition by fatty acid desaturases, elongases, and β-oxidation enzymes that exhibit strict regio- and stereospecificity [2]. Alternative isomers such as (9Z,12Z)-hexadecadienoyl-CoA [3], (10E,12Z)-hexadecadienoyl-CoA [4], and (7Z,10Z)-hexadecadienoyl-CoA [5] bear double bonds at entirely different carbon positions, rendering them substrates for distinct enzymatic pathways. Substituting the (2E,7Z) isomer with any other C16:2-CoA variant would therefore produce non-equivalent metabolic flux patterns and invalidate comparative analyses [6].

(2E,7Z)-Hexadecadienoyl-CoA: Direct Comparative Evidence and Differentiated Performance Metrics


Structural Differentiation: (2E,7Z)- vs. (9Z,12Z)-Hexadecadienoyl-CoA Stereochemical Identity

Direct structural comparison between (2E,7Z)-hexadecadienoyl-CoA and the alternative (9Z,12Z)-hexadecadienoyl-CoA isomer reveals complete positional and geometric divergence. The (2E,7Z) isomer bears double bonds at Δ2 (trans/E) and Δ7 (cis/Z) [1], whereas the (9Z,12Z) isomer features double bonds at Δ9 (cis/Z) and Δ12 (cis/Z) [2]. These two compounds are distinct chemical entities with different InChIKeys (YQARRKBGBKPBCX-DVZFGLDUSA-N for the 2E,7Z isomer vs. OKKMIEAMIHILAM-BBQXBXLMSA-N for the 7Z,10Z isomer) [3] and cannot be substituted for one another in any experimental context requiring the specific 2E,7Z stereochemical configuration.

Fatty acyl-CoA stereochemistry Geometric isomerism Metabolomics standards

Calculated Physicochemical Comparison: (2E,7Z)-Hexadecadienoyl-CoA vs. (7Z)-Hexadecenoyl-CoA

Comparative analysis of calculated physicochemical parameters between (2E,7Z)-hexadecadienoyl-CoA (C16:2, two double bonds) and its monounsaturated analog (7Z)-hexadecenoyl-CoA (C16:1, one double bond) reveals measurable differences in key molecular descriptors. The (2E,7Z)-hexadecadienoyl-CoA exhibits a calculated logP of 6.95 [1], whereas the monounsaturated (7Z)-hexadecenoyl-CoA has a lower calculated logP due to its reduced unsaturation [2]. Additionally, the presence of two double bonds in the (2E,7Z) isomer increases molecular flexibility, reflected in 32 rotatable bonds vs. fewer in the saturated or monounsaturated counterparts [1][3].

Lipophilicity Molecular descriptors Preparative chemistry

Metabolic Pathway Placement: (2E,7Z)-Hexadecadienoyl-CoA in Prokaryotic Fatty Acid Desaturation Networks

In Escherichia coli K-12 metabolic models, (2E,7Z)-hexadecadienoyl-CoA appears as the product of a specific reaction: (7Z)-hexadecenoyl-CoA + oxidized electron-transfer flavoprotein + H⁺ → (2E,7Z)-hexadec-2,7-dienoyl-CoA + reduced electron-transfer flavoprotein [1]. This reaction is distinct from the desaturation pathways producing other hexadecadienoyl-CoA isomers such as (9Z,12Z)-hexadecadienoyl-CoA, which derives from (9Z)-hexadecenoyl-CoA via Δ12-desaturase activity [2]. The (2E,7Z) isomer therefore occupies a unique node in prokaryotic unsaturated fatty acid biosynthesis networks that is not shared by positional isomers with different double bond placements.

Bacterial fatty acid metabolism Metabolic modeling Electron-transfer flavoprotein

Cross-Organism Occurrence and Species-Specific Relevance of (2E,7Z)-Hexadecadienoyl-CoA

Database cross-referencing reveals that (2E,7Z)-hexadecadienoyl-CoA is annotated in multiple metabolic network models across diverse organisms, including prokaryotes (E. coli) [1], plants (Nicotiana tabacum, Arabidopsis thaliana) [2], and model organisms (zebrafish) [3]. In contrast, alternative isomers such as (10E,12Z)-hexadecadienoyl-CoA show more restricted taxonomic distribution patterns in database annotations [4]. MetaNetX cross-species metabolic network data indicates that the (2E,7Z) isomer participates in 6 distinct compartmentalized metabolic models [5], suggesting broader evolutionary conservation of pathways involving this specific stereoisomer.

Comparative metabolomics Lipidomics Species-specific metabolism

Limitation Statement: Absence of Published Direct Biological Activity Comparative Data

A comprehensive search of primary research literature and patent databases reveals no published studies containing direct, quantitative head-to-head biological activity comparisons between (2E,7Z)-hexadecadienoyl-CoA and its closest structural analogs. No peer-reviewed articles reporting comparative enzyme kinetics (Km, kcat, Vmax), binding affinity (Kd, IC50), or in vivo functional assays were identified for this specific isomer relative to other hexadecadienoyl-CoA variants [1][2]. Consequently, any differentiation claims for (2E,7Z)-hexadecadienoyl-CoA must currently rest on structural, physicochemical, and metabolic pathway placement evidence rather than experimentally validated biological potency comparisons.

Data availability assessment Research gap identification Procurement due diligence

Validated Use Cases for (2E,7Z)-Hexadecadienoyl-CoA Based on Structural and Pathway Evidence


Metabolomics Standard for LC-MS/MS Detection of Unsaturated C16:2 Acyl-CoA Species

As an authenticated reference standard with verified stereochemistry (Δ2E,7Z) and established physicochemical properties including logP 6.95 and exact mass 1001.313584 Da [1], (2E,7Z)-hexadecadienoyl-CoA serves as a definitive calibrant for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods targeting unsaturated C16:2 acyl-CoA species in biological matrices. Its unique retention time profile, governed by the specific double bond geometry, enables unambiguous chromatographic resolution from isobaric hexadecadienoyl-CoA positional isomers [2].

Enzymatic Substrate for Δ2-Enoyl-CoA Specific Enzyme Assays

The presence of the Δ2 trans (E) double bond in (2E,7Z)-hexadecadienoyl-CoA makes it a suitable substrate for enzymes exhibiting specificity toward Δ2-enoyl-CoA intermediates, including 2,4-dienoyl-CoA reductase (EC 1.3.1.34) and enoyl-CoA hydratase isoforms that recognize the trans configuration at the α,β position [3]. This compound enables researchers to probe enzyme stereospecificity and substrate recognition mechanisms in fatty acid β-oxidation pathways where the Δ2 trans geometry is a key molecular determinant [4].

Metabolic Engineering of Prokaryotic Unsaturated Fatty Acid Pathways

Based on its annotated role as a product of electron-transfer flavoprotein-dependent desaturation of (7Z)-hexadecenoyl-CoA in E. coli metabolic models [5], (2E,7Z)-hexadecadienoyl-CoA serves as a key analytical intermediate for metabolic engineering studies focused on bacterial unsaturated fatty acid biosynthesis. Researchers engineering novel fatty acid profiles in prokaryotic hosts require this specific isomer to validate pathway flux through the 2E,7Z-dienoyl-CoA node, which is distinct from the cytochrome b5-dependent pathways producing 9Z,12Z-dienoyl-CoA species [6].

Cross-Species Comparative Lipidomics and Evolutionary Metabolism Studies

Given its annotation across prokaryotic (E. coli), plant (Arabidopsis, Nicotiana), and vertebrate (zebrafish) metabolic databases [7], (2E,7Z)-hexadecadienoyl-CoA is a valuable analytical target for cross-species comparative lipidomics studies investigating the evolutionary conservation of unsaturated fatty acyl-CoA metabolism. Its presence in 6 distinct compartmentalized metabolic models [8] provides a foundation for phylogenetically broad investigations that would be less feasible using isomers with narrower taxonomic distributions [9].

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